molecular formula C25H37NO4 B1361061 Salmeterol CAS No. 89365-50-4

Salmeterol

Cat. No. B1361061
CAS RN: 89365-50-4
M. Wt: 415.6 g/mol
InChI Key: GIIZNNXWQWCKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salmeterol is a long-acting bronchodilator used together with other medicines (e.g., inhaled corticosteroids) to control the symptoms of asthma and prevent bronchospasm in patients with asthma . When used regularly every day, inhaled salmeterol decreases the number and severity of asthma attacks .


Synthesis Analysis

The synthesis of Salmeterol involves several steps, including benzylating methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent to obtain 5-acetyl-2-benzyloxy benzoate . This is followed by brominating methyl 5-acetyl-2-(benzyloxy)benzoate with a suitable brominating agent in one or more suitable solvents in the presence of an acid catalyst to obtain methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate .


Molecular Structure Analysis

The molecular formula of Salmeterol is C25H37NO4 . It has an average mass of 415.566 Da and a monoisotopic mass of 415.272247 Da .


Chemical Reactions Analysis

Salmeterol primarily acts by causing bronchodilation, which helps to relax the smooth muscles in the airways and improve airflow .


Physical And Chemical Properties Analysis

Salmeterol is a bronchodilator of the beta-2 agonist type. Beta-2 agonists are medications that stimulate beta-2 receptors on the smooth muscle cells that line the airways, causing these muscle cells to relax, thus, opening airways .

Scientific Research Applications

Anti-Inflammatory Effects in Pulmonary Compartment

Salmeterol has been shown to exert anti-inflammatory effects in the pulmonary compartment of humans. A study demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced lung inflammation, reducing neutrophil influx, neutrophil degranulation, and tumor necrosis factor alpha release (Maris et al., 2005).

Inhibition of Macrophage Activation

Salmeterol has been found to inhibit macrophage activation by lipopolysaccharide from Porphyromonas gingivalis, suggesting its potential use in treating inflammation related to oral microbes and periodontal disease (Sharma et al., 2017).

Clinical and Economic Evidence in Asthma Management

Salmeterol, combined with inhaled corticosteroids, has shown greater clinical efficacy and fewer asthma exacerbations than increasing the dose of corticosteroids alone or adding a leukotriene modifier (O’Connor, 2002).

Pharmacokinetic Analysis

Studies have investigated the pharmacokinetics of inhaled salmeterol in asthma patients, revealing insights into its absorption and distribution patterns (Soulele et al., 2017).

Effects on β2-Adrenergic Receptor Phosphorylation and Internalization

Research on salmeterol has shown that it can stimulate β2-adrenergic receptor (β2AR) phosphorylation without significant receptor internalization or degradation, which might be crucial for its sustained bronchodilation effect (Moore et al., 2007).

Binding Specificity, Efficacy, and Bias

The crystal structure of salmeterol-bound β2AR has provided insights into its high receptor-subtype selectivity and partial agonism, elucidating its pharmacological action and safety profile (Masureel et al., 2018).

Enantioselective Disposition

Studies have explored the enantioselective disposition of salmeterol in urine, which is relevant for its use in therapeutic and doping control contexts (Jacobson et al., 2017).

Immunoregulatory Effects

Salmeterol has been observed to regulate the inflammation ofallergen-induced asthma by modulating dendritic cells, reducing the production of pro-inflammatory cytokines in allergen-challenged mice (Hu et al., 2012).

Metabolic and Proapoptotic Features in Skeletal Muscle Cells

Research has shown that salmeterol affects skeletal muscle cells by increasing oxidative metabolism and inducing apoptosis in a time- and dose-dependent manner, which is relevant for understanding its effects beyond pulmonary treatment (Duranti et al., 2011).

Efficacy in β2-Adrenergic Receptor Activation and Desensitization

Salmeterol demonstrates complex efficacy for functional desensitization of the β2-adrenergic receptor, showing weak efficacy for adenylyl cyclase activation while acting as a strong agonist in protein kinase A–mediated events (Gimenez et al., 2015).

Selectivity Due to Residues in Extracellular Loops and Transmembrane Domains

Studies have identified specific amino acids within the β2-adrenoceptor responsible for the high selectivity and affinity of salmeterol, providing insights into its high β2-affinity and selectivity over the β1-adrenoceptor (Baker et al., 2015).

Clinical Pharmacokinetics

The pharmacokinetics of salmeterol have been studied, highlighting its low systemic concentrations at recommended doses and the importance of this aspect in minimizing systemic effects (Cazzola et al., 2002).

Future Directions

Salmeterol is used to prevent asthma attacks and to treat chronic obstructive pulmonary disease (COPD). For patients with persistent asthma, one inhalation (50 mcg) 2 times a day (morning and evening), at least 12 hours apart is recommended .

Relevant papers on Salmeterol include studies on the effect of long-term treatment with salmeterol on asthma control , treatments for poorly controlled asthma , and the impact of salbutamol polytherapy .

properties

IUPAC Name

2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIZNNXWQWCKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94749-08-3 (xinafoate)
Record name Salmeterol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089365504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6023571
Record name Salmeterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Salmeterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015073
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble, 2.26e-03 g/L
Record name Salmeterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Salmeterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015073
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

1.9X10-15 mm Hg at 25 °C /Estimated/
Record name SALMETEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Beta-2 adrenoceptor stimulation causes relaxation of bronchial smooth muscle, bronchodilation, and increased airflow. Salmeterol is hypothesized to bind to 2 sites on the beta-2 adrenoceptor. The saligenin moiety binds to the active site of the beta-2 adrenoceptor. The hydrophilic tail of salmeterol binds to leucine residues in the exo-site of the beta-2 adrenoceptor almost irreversibly, allowing salmeterol to persist in the active site, which is responsible for it's long duration of action. Another hypothesis is that the lipophilic drug diffuses into lipid bilayer of smooth muscle cells and provides a depot of drug to the cells over a longer period of time., In vitro tests show that salmeterol is a potent and long-lasting inhibitor of the release of mast cell mediators, such as histamine, leukotrienes, and prostaglandin D2, from human lung. Salmeterol inhibits histamine-induced plasma protein extravasation and inhibits platelet activating factor-induced eosinophil accumulation in the lungs of guinea pigs when administered by the inhaled route. In humans, single doses of salmeterol attenuate allergen-induced bronchial hyper-responsiveness., The pharmacologic effects of beta2-adrenoceptor agonist drugs, including salmeterol, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cyclic AMP). Increased cyclic AMP levels cause relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells., Salmeterol is a long-acting beta-adrenergic agonist. In vitro studies and in vivo pharmacologic studies demonstrate that salmeterol is selective for beta2-adrenoceptors compared with isoproterenol, which has approximately equal agonist activity on beta1- and beta2-adrenoceptors. In vitro studies show salmeterol to be at least 50 times more selective for beta2-adrenoceptors than albuterol. Although beta2-adrenoceptors are the predominant adrenergic receptors in bronchial smooth muscle and beta1-adrenoceptors are the predominant receptors in the heart, there are also beta2-adrenoceptors in the human heart comprising 10% to 50% of the total beta-adrenoceptors. The precise function of these is not yet established, but they raise the possibility that even highly selective beta2-agonists may have cardiac effects., Salmeterol ... membrane binding is non-competitive and dissociation is slow so that its effects last for many hours. Despite this, salmeterol does not accumulate in tissues. Its mechanism of action can be explained by binding to a specific exo-site domain of the beta 2-receptor protein to produce continuous stimulation of the active site of the receptor, which gives salmeterol a profile of pharmacological activity unlike that of other beta 2-agonists. Due to its potent and prolonged activation of beta 2-adrenoceptors in airway smooth muscle cells, endothelial cells, mast cells and epithelial cells, salmeterol induces prolonged bronchodilatation, reduced vascular permeability, inhibition of inflammatory mediators, stimulation of ciliary function and modulation of ion and water transport across the bronchial mucosa.
Record name Salmeterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SALMETEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Salmeterol

CAS RN

89365-50-4
Record name Salmeterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89365-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salmeterol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089365504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salmeterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Salmeterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenedimethanol, 4-hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALMETEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I4BC502BT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SALMETEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Salmeterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015073
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

75.5-76.5 °C, 75.7-76.5 °C, 75.5 - 76.5 °C
Record name Salmeterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SALMETEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Salmeterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015073
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of 0.6 g (1.32 mmol) [2-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)-2-hydroxyethyl]-6-[4-phenylbutoxy)hexylamine in 20 ml of a 1:1 H2O/MeOH mixture is added 0.15 ml (1.75 mmol) 35% HCl. After allowing the reaction to stir for 48 hr at room temperature, the MeOH is evaporated off at reduced pressure. The resulting aqueous mixture is extracted with 20 ml CH2Cl2. The organic phase is washed sequentially with 20 ml of a saturated NaHCO3 solution and further 20 ml H2O, dried on anhydrous Na2SO4 and evaporated to dryness to yield 0.24 g (43.9%) 2-hydroxymethyl-4-{1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl}phenol.
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salmeterol
Reactant of Route 2
Salmeterol
Reactant of Route 3
Salmeterol
Reactant of Route 4
Salmeterol
Reactant of Route 5
Salmeterol
Reactant of Route 6
Salmeterol

Citations

For This Compound
51,700
Citations
M Johnson, PR Butchers, RA Coleman, AT Nials… - Life sciences, 1993 - Elsevier
… Physicochemical measurements have shown that salmeterol is > … salmeterol molecule with the membrane bilayer [2] has indicated that, as a result of its lipophilic properties, salmeterol …
Number of citations: 193 www.sciencedirect.com
M Cazzola, R Testi, MG Matera - Clinical pharmacokinetics, 2002 - Springer
… Plasma salmeterol concentrations of 0.1 to 0.2 and 1 to 2 µg/L … In patients who inhaled salmeterol 50µg twice daily for 10 … Salmeterol xinafoate dissociates in solution to salmeterol …
Number of citations: 121 link.springer.com
M Johnson - Lung, 1990 - Springer
… Salmeterol therefore produces long-lasting relaxation of airways smooth muscle in vitro and persistent bronchodilatation in vivo. In addition to its bronchodilator properties, salmeterol …
Number of citations: 71 link.springer.com
DA Mahler, JF Donohue, RA Barbee, MD Goldman… - Chest, 1999 - Elsevier
Study objectives To examine and compare the efficacy and safety of salmeterol xinafoate, a long-acting inhaledβ 2 -adrenergic agonist, with inhaled ipratropium bromide and inhaled …
Number of citations: 728 www.sciencedirect.com
PW Jones, TK Bosh - American journal of respiratory and critical …, 1997 - atsjournals.org
… following treatment with placebo, salmeterol 50 microg twice a day … group and 94 in each salmeterol group) were available for … Compared with placebo, salmeterol 50 microg twice a day …
Number of citations: 694 www.atsjournals.org
HS Nelson, ST Weiss, ER Bleecker, SW Yancey… - Chest, 2006 - Elsevier
… fewer withdrawals due to worsening asthma with salmeterol. However, the frequency of … higher in the salmeterol group. In order to further evaluate the effects of salmeterol on respiratory…
Number of citations: 535 www.sciencedirect.com
G Boyd, AH Morice, JC Pounsford… - European …, 1997 - Eur Respiratory Soc
The objectives of this study were to compare the efficacy and safety of salmeterol xinafoate (50 and 100 microg bid) with that of placebo, when added to existing therapy, in the treatment …
Number of citations: 400 erj.ersjournals.com
L Sekut, BR Champion, K Page, JAM Jr… - Clinical & …, 1995 - academic.oup.com
… This T cell inhibition by salmeterol was about 10-fold less potent than that for TNF-α … of salmeterol on T cells. Paralleling the TNF-a inhibitory activity in vitro, oral dosing of salmeterol and …
Number of citations: 135 academic.oup.com
, … –Salmeterol Xinafoate Study Group - … England Journal of …, 1997 - Mass Medical Soc
Background An inhaled glucocorticoid is currently the medication of choice for long-term control of persistent asthma in children. The role of long-acting β 2 -adrenergic–receptor …
Number of citations: 400 www.nejm.org
C Sartori, Y Allemann, H Duplain… - … England Journal of …, 2002 - Mass Medical Soc
Background Pulmonary edema results from a persistent imbalance between forces that drive water into the air space and the physiologic mechanisms that remove it. Among the latter, …
Number of citations: 519 www.nejm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.